Tert-butyl [2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate
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Overview
Description
Tert-butyl [2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate is a complex organic compound that belongs to the class of carbamates This compound is characterized by its tert-butyl group, which is known for its steric hindrance and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of tert-butyl carbamate with an appropriate amine and a coupling agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the pyrrolidinone carbonyl group can produce alcohols .
Scientific Research Applications
Tert-butyl [2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of tert-butyl [2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The methoxyphenyl group may interact with hydrophobic pockets, while the carbamate moiety can form hydrogen bonds with amino acid residues in the enzyme .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar protective properties for amines.
Methoxyphenyl derivatives: Compounds with similar aromatic structures and potential biological activities.
Pyrrolidinone derivatives: Compounds with similar cyclic structures and potential therapeutic applications.
Uniqueness
Tert-butyl [2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl group provides steric hindrance, enhancing the compound’s stability and selectivity in reactions .
Properties
Molecular Formula |
C19H27N3O5 |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
tert-butyl N-[2-[[1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]carbamate |
InChI |
InChI=1S/C19H27N3O5/c1-19(2,3)27-18(25)21-9-8-20-17(24)13-10-16(23)22(12-13)14-6-5-7-15(11-14)26-4/h5-7,11,13H,8-10,12H2,1-4H3,(H,20,24)(H,21,25) |
InChI Key |
YDMRSJBTLRYUPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1CC(=O)N(C1)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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